molecular formula C12H10Cl2O2 B14294248 Cyclopent-2-en-1-yl 2,4-dichlorobenzoate CAS No. 122570-92-7

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate

Cat. No.: B14294248
CAS No.: 122570-92-7
M. Wt: 257.11 g/mol
InChI Key: DPLSEMRJCXMIPI-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate is an organic compound that features a cyclopentene ring bonded to a 2,4-dichlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopent-2-en-1-yl 2,4-dichlorobenzoate typically involves the esterification of cyclopent-2-en-1-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopent-2-en-1-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate is unique due to the combination of the cyclopentene ring and the dichlorobenzoate group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

122570-92-7

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

cyclopent-2-en-1-yl 2,4-dichlorobenzoate

InChI

InChI=1S/C12H10Cl2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h1,3,5-7,9H,2,4H2

InChI Key

DPLSEMRJCXMIPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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